![molecular formula C22H26N2O3 B5304237 butyl (E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B5304237.png)
butyl (E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoate is an organic compound that belongs to the class of acrylates Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives This compound is characterized by its unique structure, which includes a benzamido group, a dimethylamino group, and a butyl ester group
Preparation Methods
The synthesis of butyl (E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of ethylbenzoylacetate with N,N-dimethylformamide dimethyl acetal under reflux conditions. This reaction yields ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate, which can then be further reacted with butyl alcohol to form the desired compound .
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Butyl (E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For example, the compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols. Substitution reactions may involve the replacement of the dimethylamino group with other functional groups, leading to the formation of diverse derivatives with different chemical properties .
Scientific Research Applications
Butyl (E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a subject of interest for drug discovery and development .
In the industrial sector, this compound is used in the production of polymers and coatings. Its acrylate structure allows it to undergo polymerization, forming materials with desirable properties such as flexibility, toughness, and resistance to environmental factors .
Mechanism of Action
The mechanism of action of butyl (E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The benzamido group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes.
In drug discovery, understanding the molecular targets and pathways involved in the compound’s action is crucial for optimizing its therapeutic potential. Studies on its binding affinity, selectivity, and pharmacokinetics can provide valuable insights into its mechanism of action .
Comparison with Similar Compounds
Butyl (E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoate can be compared with other similar compounds, such as ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate and indole derivatives. These compounds share structural similarities but differ in their functional groups and chemical properties.
For instance, ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate has an ethyl ester group instead of a butyl ester group, which may affect its reactivity and applications . Indole derivatives, on the other hand, contain an indole nucleus and exhibit diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
butyl (E)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-5-15-27-22(26)20(23-21(25)18-9-7-6-8-10-18)16-17-11-13-19(14-12-17)24(2)3/h6-14,16H,4-5,15H2,1-3H3,(H,23,25)/b20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFQOXXUWMFLBP-CAPFRKAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C(=C\C1=CC=C(C=C1)N(C)C)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxyacetamide](/img/structure/B5304154.png)
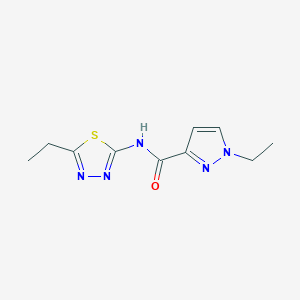
![N-(2-methoxyethyl)-1'-[(2E)-3-phenylprop-2-enoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5304162.png)
![Ethyl 1-[2-(3-butoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5304169.png)
![N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5304172.png)
![3-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5304177.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-4-methoxy-5,6,7,8-tetrahydro-1-naphthalenesulfonamide hydrochloride](/img/structure/B5304193.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-ethylphenyl)urea](/img/structure/B5304200.png)
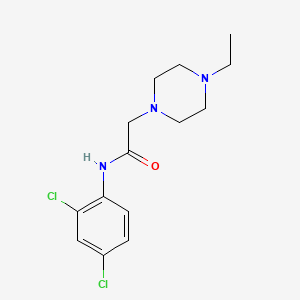
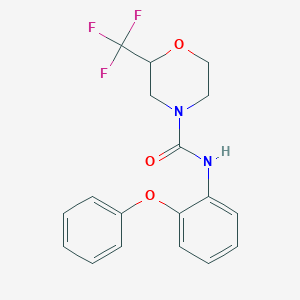
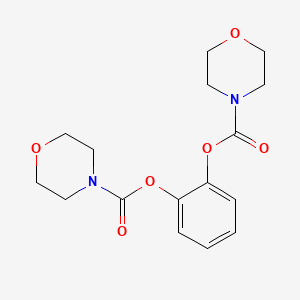
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5304238.png)
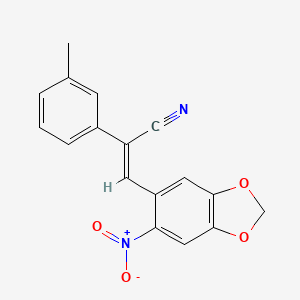
![N-(4-{[(2,4-dimethylphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5304254.png)
